O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is a synthetic oxalate ester featuring a 2,5-dimethylphenyl group linked via an ethyl chain to one oxygen of the oxalate moiety, while the other oxygen is bonded to an ethyl group. This compound is structurally classified as a diaryl/alkyl oxalate derivative, a class known for applications in agrochemicals, particularly as herbicidal agents. Its design leverages the oxalate backbone’s reactivity and the aromatic substituents’ steric and electronic effects to modulate biological activity and environmental stability .
Properties
IUPAC Name |
2-O-[2-(2,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINAIZDQQUDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include oxalyl chloride and ethanol, with the reaction being catalyzed by a strong acid such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxalate ester groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release oxalic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The aromatic substituent significantly influences physicochemical properties and bioactivity. For example:
- O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate (): Replacing the 2,5-dimethylphenyl group with a 4-fluoro-3-methylphenyl group introduces halogenation.
- The sulfonyl group increases water solubility but reduces lipophilicity (logP), altering uptake mechanisms compared to oxalate esters .
Table 1: Substituent Impact on Key Properties
| Compound | Aromatic Substituent | Key Functional Group | logP (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethylphenyl | Oxalate ester | ~3.2 | Moderate |
| O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate | 4-Fluoro-3-methylphenyl | Oxalate ester | ~2.8 | High |
| UBIS-734 | 2,5-Dimethylphenyl | Sulfonyl pyridine | ~1.5 | Low |
Ester Group Modifications
Variations in the ester alkyl chain affect lipophilicity and degradation rates:
- Butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (PP009, ): The butyl ester and trifluoromethylpyridyl group increase logP (~4.1), enhancing membrane permeability but slowing soil degradation. In contrast, the target compound’s ethyl ester balances lipophilicity and environmental safety .
- Ethyl 3-chloro-4-n-propoxybenzoylformate (): The propoxy group introduces steric hindrance, reducing enzymatic hydrolysis compared to the target compound’s simpler ethyl chain .
Biological Activity
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- Functional Groups : Contains ester and aromatic groups that contribute to its chemical reactivity and interactions with biological systems.
The compound's structure features a dimethyl-substituted phenyl ring connected to an ethyl oxalate moiety, which influences its biological behavior.
This compound exhibits various biological activities primarily through interactions with enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Modulation : It can bind to receptors, altering signal transduction pathways that affect cell growth and differentiation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit significant antioxidant activity, crucial for mitigating oxidative stress linked to various diseases, including cancer and cardiovascular disorders.
Antiurolithiasis Potential
Research indicates that this compound may have potential in preventing kidney stone formation (urolithiasis). It is suggested to regulate the crystallization of calcium oxalate crystals, thereby reducing their cytotoxicity to renal cells. The mechanisms include:
- Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells.
Cytotoxicity Studies
In vitro studies have shown varying levels of cytotoxicity associated with the compound. For example, when tested on human renal tubular epithelial cells (HK-2), higher concentrations induced cell damage due to smaller crystal sizes formed during crystallization processes.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxalate derivatives but exhibits unique properties due to its specific substitution pattern.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate | 3,5-dimethyl substitution | Enhanced antioxidant and anti-urolithiasis activity |
| O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate | 4-methyl substitution | Different reactivity profile |
| O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate | 2,3-dimethyl substitution | Variability in enzyme interaction |
Study on Antioxidant Activity
A study investigated the antioxidant properties of related compounds and found that they significantly reduced oxidative stress markers in renal cells. These findings suggest that similar compounds could be beneficial in therapeutic applications against oxidative stress-related conditions .
Study on Anti-urolithiasis Effects
Research involving rat models demonstrated that treatment with compounds similar to this compound led to a notable reduction in calcium oxalate crystal formation. The study highlighted the compound's ability to modulate crystallization processes effectively .
Cytotoxicity Assessment
In vitro assessments using HK-2 cells revealed that while lower concentrations of related compounds were non-toxic, higher concentrations resulted in significant cell damage. This underscores the importance of dosage in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
